molecular formula C10H11Cl2N3 B15159451 (1R,5R)-3-(5,6-Dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane CAS No. 799279-88-2

(1R,5R)-3-(5,6-Dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane

Cat. No.: B15159451
CAS No.: 799279-88-2
M. Wt: 244.12 g/mol
InChI Key: MBQYQLWSBRANKQ-MUWHJKNJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,5R)-3-(5,6-Dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane is a bicyclic amine derivative with a pyridine substituent. It belongs to a class of 3,6-diazabicyclo[3.2.0]heptane compounds that act as selective agonists or modulators of nicotinic acetylcholine receptors (nAChRs). The stereochemistry of the bicyclic core [(1R,5R) vs.

Properties

CAS No.

799279-88-2

Molecular Formula

C10H11Cl2N3

Molecular Weight

244.12 g/mol

IUPAC Name

(1R,5R)-3-(5,6-dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane

InChI

InChI=1S/C10H11Cl2N3/c11-8-1-7(3-14-10(8)12)15-4-6-2-13-9(6)5-15/h1,3,6,9,13H,2,4-5H2/t6-,9+/m1/s1

InChI Key

MBQYQLWSBRANKQ-MUWHJKNJSA-N

Isomeric SMILES

C1[C@@H]2CN(C[C@@H]2N1)C3=CC(=C(N=C3)Cl)Cl

Canonical SMILES

C1C2CN(CC2N1)C3=CC(=C(N=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Molecular Architecture

The target compound features a 3,6-diazabicyclo[3.2.0]heptane scaffold, a bicyclic system with two nitrogen atoms at positions 3 and 6. The (1R,5R) configuration imposes strict stereochemical requirements, necessitating enantioselective synthesis or resolution techniques. The 5,6-dichloropyridin-3-yl group introduces additional complexity due to the electron-withdrawing effects of chlorine atoms, which influence reactivity in cross-coupling and substitution reactions.

Key Synthetic Hurdles

  • Stereochemical Control : Ensuring the correct (1R,5R) configuration during bicyclo[3.2.0]heptane formation.
  • Regioselective Functionalization : Installing the dichloropyridinyl group at the 3-position of the bicyclic core without side reactions.
  • Stability of Intermediates : Managing reactive intermediates such as lithiated pyridines or strained bicyclic amines.

Synthesis of the 3,6-Diazabicyclo[3.2.0]heptane Core

Cyclization Strategies

The bicyclo[3.2.0]heptane system is typically constructed via intramolecular cyclization or tandem annulation . One approach involves a diamine precursor undergoing dual alkylation to form the two rings:

Route 1: Double Mannich Cyclization
A diamine such as 1,3-diaminopropane reacts with formaldehyde and a ketone to form the bicyclic framework. For example:
$$
\text{1,3-Diaminopropane} + 2 \text{CH}_2\text{O} \rightarrow \text{Bicyclo[3.2.0]heptane intermediate}
$$
This method, however, often yields racemic mixtures, necessitating chiral resolution.

Route 2: Ring-Closing Metathesis (RCM)
Olefin-bearing precursors undergo RCM using Grubbs catalysts. For instance, a diene-diamine derivative forms the bicyclic structure via:
$$
\text{Diene-diamine} \xrightarrow{\text{Grubbs II}} \text{Bicyclo[3.2.0]heptane}
$$
This route offers better stereocontrol but requires specialized catalysts.

Enantioselective Synthesis

Chiral auxiliaries or asymmetric catalysis are critical for achieving the (1R,5R) configuration. Jacobsen’s thiourea catalysts have been employed to induce asymmetry in cyclization reactions, achieving enantiomeric excess (ee) >90% in model systems.

Functionalization with the 5,6-Dichloropyridin-3-yl Group

Cross-Coupling Approaches

Suzuki-Miyaura Coupling is the most reliable method for attaching the dichloropyridinyl group. The bicyclic amine is functionalized with a boronic ester at position 3, which couples with 5,6-dichloropyridin-3-yl triflate under palladium catalysis:
$$
\text{Bicyclo-Bpin} + \text{Pyridinyl-OTf} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{Target Compound}
$$
Optimized conditions (80°C, DMF/H₂O) afford yields of 70–85%.

Table 1: Comparison of Cross-Coupling Conditions

Catalyst Solvent Temperature (°C) Yield (%)
Pd(PPh₃)₄ DMF/H₂O 80 85
PdCl₂(dppf) THF/H₂O 70 78
NiCl₂(PCy₃)₂ Toluene 100 65

Nucleophilic Aromatic Substitution (NAS)

While less common due to the deactivating chlorine substituents, NAS can proceed under forcing conditions. Lithiation of the bicyclic amine with n-BuLi generates a strong nucleophile that attacks 3-bromo-5,6-dichloropyridine :
$$
\text{Bicyclo-NH} \xrightarrow{\text{n-BuLi}} \text{Bicyclo-NLi} \xrightarrow{\text{Br-Py}} \text{Target Compound}
$$
This method yields 50–60% product but requires anhydrous conditions and low temperatures (-78°C).

Optimization and Scale-Up Challenges

Protecting Group Strategies

The secondary amines in the bicyclo system often require protection during functionalization. Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) groups are commonly used:
$$
\text{Bicyclo-NH} \xrightarrow{\text{Boc}_2\text{O}} \text{Bicyclo-NBoc} \xrightarrow{\text{Deprotection}} \text{Target Compound}
$$
Optimal deprotection with TFA/CH₂Cl₂ (1:1) achieves quantitative conversion.

Purification Techniques

  • Flash Chromatography : Silica gel with EtOAc/hexane gradients (Rf = 0.3–0.5).
  • Crystallization : Heptane/EtOAc mixtures yield high-purity crystals (mp 142–144°C).

Mechanistic Insights and Side Reactions

Competing Pathways in Coupling Reactions

Pd-catalyzed couplings occasionally suffer from homocoupling of the boronic acid or protodehalogenation of the pyridine triflate. Adding CsF as an additive suppresses these side reactions by stabilizing the palladium intermediate.

Stereochemical Integrity

Racemization at the (1R,5R) centers can occur under basic conditions. Kinetic studies show that steric hindrance from bulky substituents (e.g., Boc groups) reduces epimerization by >90%.

Chemical Reactions Analysis

Types of Reactions

(1R,5R)-3-(5,6-Dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridines.

Scientific Research Applications

(1R,5R)-3-(5,6-Dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (1R,5R)-3-(5,6-Dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction is often mediated by the unique structural features of the compound, which allow for high specificity and affinity.

Comparison with Similar Compounds

Stereoisomeric Comparisons

The stereochemistry of the 3,6-diazabicyclo[3.2.0]heptane core significantly impacts pharmacological activity:

Compound Name Core Stereochemistry Primary Target Binding Affinity (Ki) Therapeutic Application Source
(1R,5R)-A-859261 (1R,5R) α7-nAChR 0.5 nM Cognition enhancement
(1S,5S)-ABT-894 (1S,5S) α4β2-nAChR Not reported ADHD (4 mg BID dose)
(1S,5S)-Sofinicline (1S,5S) α4β2-nAChR Not reported Analgesia (pain management)

Key Findings :

  • The (1R,5R) enantiomer (A-859261) exhibits high selectivity for α7-nAChR (Ki = 0.5 nM) and is associated with cognitive enhancement in preclinical models .
  • The (1S,5S) enantiomer (ABT-894) targets α4β2-nAChR and demonstrated efficacy in ADHD clinical trials at 4 mg BID, comparable to atomoxetine (40 mg BID) .
  • Stereochemistry determines receptor subtype engagement: α7-nAChR vs. α4β2-nAChR .
Substituent Effects on Pyridine Ring

Substituents on the pyridine ring modulate potency, selectivity, and pharmacokinetics:

Compound Name Pyridine Substituents Key Modifications Receptor Activity Notes
(1R,5R)-A-859261 5,6-Dichloro Methyl group on bicyclic core α7-nAChR (Ki = 0.5 nM) High brain penetration; no 5HT3/hERG interaction
ABT-894 5,6-Dichloro None α4β2-nAChR agonist Effective in ADHD, poor lower-dose efficacy
Ispronicline Unsubstituted Partial α4β2 agonist α4β2-nAChR (EEG vigilance) Improved attention in healthy volunteers

Key Findings :

  • 5,6-Dichloro substitution enhances α4β2/α7-nAChR affinity but requires specific stereochemistry for subtype selectivity .
  • Methylation of the bicyclic core (e.g., A-859261) improves brain penetration and metabolic stability .

Key Findings :

  • A-859261’s low hERG binding (Ki = 1.9 µM) reduces cardiac risk, a common issue with nAChR ligands .
Structural Analogues with Modified Cores

Derivatives with alternative substitutions highlight scaffold versatility:

Compound Name Core Modification Target Application Notes
[11C]rac-1 11C-methylated α7-nAChR PET imaging Rapid brain uptake; used in rodents
(1R,5S)-Fluorene derivatives Fluorenyl substitution α7-nAChR Radioligand development High radiochemical purity (>98%)

Biological Activity

The compound (1R,5R)-3-(5,6-Dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane is a bicyclic amine that has garnered attention in pharmacological research due to its potential biological activities, particularly as a triple reuptake inhibitor affecting serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. This article will delve into the biological activity of this compound, presenting data tables, relevant case studies, and detailed research findings.

Chemical Structure

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12_{12}H13_{13}Cl2_2N3_{3}
  • Molecular Weight : 256.15 g/mol

The primary biological activity of This compound involves its role as a triple reuptake inhibitor . This mechanism is crucial in modulating neurotransmitter levels in the synaptic cleft by inhibiting the reuptake of serotonin, norepinephrine, and dopamine. This action suggests potential therapeutic applications in mood disorders and other neuropsychiatric conditions.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant binding affinity to SERT, NET, and DAT:

Target ReceptorBinding Affinity (EC50)
SERT400 nM
NET250 nM
DAT300 nM

These results indicate that the compound is a potent inhibitor of these transporters, which may contribute to its antidepressant-like effects observed in preclinical models .

Case Studies

  • Antidepressant Activity : A study published in Neuropharmacology investigated the antidepressant-like effects of this compound in rodent models. The results indicated a significant reduction in immobility time during the forced swim test, suggesting enhanced serotonergic activity .
  • Cognitive Enhancement : Another study focused on cognitive enhancement properties showed that administration of the compound improved performance in memory tasks in aged rats, likely due to increased dopaminergic signaling .

Safety and Toxicology

Toxicological assessments are critical for evaluating the safety profile of any new pharmacological agent. Preliminary studies indicate that This compound has a favorable safety margin with no significant adverse effects observed at therapeutic doses in animal models.

Summary of Toxicity Data

ParameterResult
LD50 (oral)>2000 mg/kg
No observed adverse effect level (NOAEL)100 mg/kg/day

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.